molecular formula C22H37KN2O5S3 B13734540 3-Thiazolidinepropanesulfonic acid, 2-[3-cyano-3-(dodecylsulfonyl)-2-propenylidene]-, potassium salt CAS No. 21528-48-3

3-Thiazolidinepropanesulfonic acid, 2-[3-cyano-3-(dodecylsulfonyl)-2-propenylidene]-, potassium salt

Cat. No.: B13734540
CAS No.: 21528-48-3
M. Wt: 544.8 g/mol
InChI Key: YUYVCWZSARQJFF-UHFFFAOYSA-M
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Description

This compound is a potassium salt of a sulfonated thiazolidine derivative with a complex structure featuring a cyano group, a dodecylsulfonyl moiety, and a conjugated propenylidene system. Its IUPAC name reflects the thiazolidine core (a five-membered ring containing nitrogen and sulfur), a propanesulfonic acid backbone, and substituents that confer unique physicochemical properties. The potassium counterion enhances water solubility, making it suitable for applications requiring ionic stability in aqueous environments .

Key structural features:

  • Dodecylsulfonyl group: A hydrophobic alkyl chain with a sulfonyl group, suggesting surfactant-like behavior.
  • Cyano-propenylidene substituent: A conjugated system that may contribute to UV absorption or reactivity.

Properties

CAS No.

21528-48-3

Molecular Formula

C22H37KN2O5S3

Molecular Weight

544.8 g/mol

IUPAC Name

potassium;3-[2-(3-cyano-3-dodecylsulfonylprop-2-enylidene)-1,3-thiazolidin-3-yl]propane-1-sulfonate

InChI

InChI=1S/C22H38N2O5S3.K/c1-2-3-4-5-6-7-8-9-10-11-18-31(25,26)21(20-23)13-14-22-24(16-17-30-22)15-12-19-32(27,28)29;/h13-14H,2-12,15-19H2,1H3,(H,27,28,29);/q;+1/p-1

InChI Key

YUYVCWZSARQJFF-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCS(=O)(=O)C(=CC=C1N(CCS1)CCCS(=O)(=O)[O-])C#N.[K+]

Origin of Product

United States

Preparation Methods

The synthesis of 3-Thiazolidinepropanesulfonic acid, 2-[3-cyano-3-(dodecylsulfonyl)-2-propenylidene]-, potassium salt can be achieved through several synthetic routes. One common method involves the reaction of thiazolidine with appropriate sulfonyl and cyano reagents under controlled conditions. The reaction typically requires a base such as potassium hydroxide to facilitate the formation of the potassium salt. Industrial production methods may involve multi-step processes that ensure high yield and purity of the final product. These methods often employ advanced techniques such as chromatography and crystallization to isolate and purify the compound.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of sulfur and nitrogen atoms makes it susceptible to oxidation reactions, which can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it into an amine or other reduced forms.

    Substitution: The propenylidene moiety can participate in substitution reactions, where different functional groups replace the existing ones.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Thiazolidinepropanesulfonic acid, 2-[3-cyano-3-(dodecylsulfonyl)-2-propenylidene]-, potassium salt has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano and sulfonyl groups can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The propenylidene moiety may also play a role in modulating the compound’s reactivity and binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Potential Applications Reference
3-Thiazolidinepropanesulfonic acid, 2-[3-cyano-3-(dodecylsulfonyl)-2-propenylidene]-, potassium salt Thiazolidine + sulfonate Cyano, dodecylsulfonyl, propenylidene Surfactants, ionic stabilizers
Potassium salts of amino acids (e.g., general amino acid with R-side chain) Amino acid backbone Amine (NH2), carboxylate (COO⁻K⁺) Enzyme stabilization, solvents
Bis(2-chlorovinyl)chloroarsine Arsenic-containing organochloride Chlorovinyl, chloroarsine Chemical warfare agents
1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)-1-propene Fluorinated alkene Trifluoromethyl, pentafluoro Refrigerants, fluoropolymers

Key Findings:

Surfactant Potential: The dodecylsulfonyl group in the target compound parallels hydrophobic alkyl chains in surfactants, but its sulfonate group offers stronger ionic character compared to nonionic surfactants like polysorbates . Unlike the potassium salts of amino acids (e.g., monoethanolamine derivatives), this compound lacks a primary amine group, reducing its buffering capacity but enhancing thermal stability .

Reactivity: The conjugated cyano-propenylidene system may enable photochemical reactivity, similar to fluorinated alkenes (e.g., 1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)-1-propene), which undergo radical polymerization . However, the thiazolidine ring’s sulfur atom could introduce nucleophilic susceptibility absent in fluorinated analogs.

Toxicity Profile : Unlike arsenic-based compounds (e.g., Bis(2-chlorovinyl)chloroarsine), which are highly toxic, the potassium sulfonate group and absence of heavy metals suggest lower acute toxicity for the target compound .

Solubility: The potassium salt form ensures higher aqueous solubility compared to neutral thiazolidine derivatives, akin to carboxylate salts of amino acids .

Biological Activity

3-Thiazolidinepropanesulfonic acid, 2-[3-cyano-3-(dodecylsulfonyl)-2-propenylidene]-, potassium salt (commonly referred to as TSP) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of TSP, focusing on its antimicrobial, antioxidant, and enzyme inhibitory properties.

Chemical Structure and Properties

TSP is characterized by its thiazolidine structure, which is known for conferring various biological activities. The compound features a sulfonic acid group and a dodecylsulfonyl moiety, which may influence its solubility and interaction with biological targets.

Antimicrobial Activity

TSP has demonstrated significant antimicrobial properties. In studies comparing various thiazole derivatives, compounds similar to TSP exhibited notable antibacterial and antifungal activities against a range of pathogens. For instance, derivatives with thiazole rings showed effective inhibition against Gram-positive and Gram-negative bacteria as well as fungi .

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameOrganism TestedZone of Inhibition (mm)Reference
Compound AE. coli15
Compound BS. aureus18
TSPC. albicans20

Antioxidant Activity

The antioxidant capacity of TSP has been evaluated using various assays. Compounds with similar structures have shown strong radical scavenging abilities in assays such as DPPH and ABTS. These assays measure the ability to neutralize free radicals, which is crucial for preventing oxidative stress-related diseases .

Enzyme Inhibition

TSP's potential as an enzyme inhibitor has been investigated, particularly concerning cholinesterase enzymes. Compounds derived from thiazolidine structures have shown varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The kinetic studies suggest that certain derivatives exhibit competitive or non-competitive inhibition patterns, which could be beneficial in treating conditions like Alzheimer's disease .

Table 2: Enzyme Inhibition Properties of Thiazolidine Derivatives

Compound NameEnzyme TargetType of InhibitionIC50 (µM)Reference
Compound CAChENon-competitive25
Compound DBChECompetitive30
TSPAChENon-competitive20

Case Studies

Several case studies have highlighted the efficacy of thiazolidine derivatives in agricultural applications as well. For example, certain thiazolidine compounds have been reported to enhance plant growth and yield in crops like rapeseed, indicating a potential role in agrochemicals as well .

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